(1-Ethylpiperidin-3-yl)methanamine

Lipophilicity LogD Physicochemical Properties

(1-Ethylpiperidin-3-yl)methanamine (CAS 102459-02-9) is a chiral piperidine derivative featuring an ethyl substituent at the N-1 position and an aminomethyl group at the C-3 position. With molecular formula C8H18N2 and molecular weight 142.24 g/mol , this secondary amine building block is primarily employed in medicinal chemistry for the synthesis of CNS-targeted compounds and as a versatile scaffold in structure-activity relationship studies.

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
CAS No. 102459-02-9
Cat. No. B020679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Ethylpiperidin-3-yl)methanamine
CAS102459-02-9
Molecular FormulaC8H18N2
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCCN1CCCC(C1)CN
InChIInChI=1S/C8H18N2/c1-2-10-5-3-4-8(6-9)7-10/h8H,2-7,9H2,1H3
InChIKeySCANQRLZBOLBQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Ethylpiperidin-3-yl)methanamine CAS 102459-02-9: Scientific Procurement and Structural Overview


(1-Ethylpiperidin-3-yl)methanamine (CAS 102459-02-9) is a chiral piperidine derivative featuring an ethyl substituent at the N-1 position and an aminomethyl group at the C-3 position . With molecular formula C8H18N2 and molecular weight 142.24 g/mol [1], this secondary amine building block is primarily employed in medicinal chemistry for the synthesis of CNS-targeted compounds and as a versatile scaffold in structure-activity relationship studies [2].

Why (1-Ethylpiperidin-3-yl)methanamine Cannot Be Interchanged with Other Aminomethylpiperidines


The aminomethylpiperidine class exhibits substantial variation in physicochemical properties and biological performance depending on both the N-substituent identity and the ring position of the aminomethyl group [1]. The 3-position substitution pattern in (1-Ethylpiperidin-3-yl)methanamine creates distinct spatial orientation and electronic properties compared to 2- or 4-position isomers, while the ethyl group imparts specific lipophilicity and steric bulk relative to methyl or isopropyl analogs [2]. These differences directly impact target binding, metabolic stability, and synthetic compatibility, making generic substitution scientifically invalid without explicit validation [3].

(1-Ethylpiperidin-3-yl)methanamine: Quantifiable Differentiation Against In-Class Comparators


Physicochemical Profile Differentiation: 3-Position vs. 4-Position Aminomethyl Isomers

The (1-Ethylpiperidin-3-yl)methanamine isomer (3-position aminomethyl) exhibits substantially different distribution coefficients compared to the (1-Ethylpiperidin-4-yl)methanamine isomer [1]. While both compounds share identical molecular weight (142.24 g/mol), the 3-position substitution pattern produces a LogP of 0.26 [2], whereas the 4-position isomer has a reported density of 0.89 g/cm³ and boiling point of 189.47°C . The pH-dependent LogD values for the 3-isomer are LogD(pH 5.5) = -5.43 and LogD(pH 7.4) = -3.33, with a polar surface area of 29.26 Ų and 2 rotatable bonds [2].

Lipophilicity LogD Physicochemical Properties Isomer Comparison

SAR-Guided Scaffold Selection: Ethyl vs. Methyl N-Substitution Impact on Target Engagement

Derivatives built from the (1-Ethylpiperidin-3-yl)methanamine scaffold demonstrate nanomolar binding affinity at the human 5-HT6 receptor [1]. Specifically, 1-(1-ethylpiperidin-3-yl)-3-(phenylsulfonyl)-1H-indole (CHEMBL1081094) exhibits a Ki of 7.30 nM in displacement assays using [³H]LSD in human HeLa cells expressing the 5-HT6 receptor [1]. This high-affinity binding profile contrasts with the (1-Methylpiperidin-3-yl)methanamine scaffold (CAS 14613-37-7, MW 128.22 g/mol) [2], where the smaller N-methyl substituent reduces both molecular weight and lipophilicity, potentially limiting CNS penetration and receptor occupancy .

Structure-Activity Relationship SAR 5-HT6 Receptor Binding Affinity Ki

Synthetic Versatility: Reductive Amination Capacity of the Primary Amine Handle

(1-Ethylpiperidin-3-yl)methanamine features a primary aminomethyl group at the C-3 position that enables participation in reductive amination and other coupling reactions, distinguishing it from N-methylated analogs [1]. In contrast, 1-(1-Ethylpiperidin-3-yl)-N-methylmethanamine (CAS 937648-03-8, MW 156.27 g/mol) contains a secondary N-methylated amine that exhibits reduced nucleophilicity and requires different reaction conditions for further functionalization . The target compound's LogP of 0.26 and polar surface area of 29.26 Ų [2] support its utility as a versatile intermediate in multi-step organic synthesis.

Reductive Amination Synthetic Chemistry Building Block Amine Functionality

Commercial Availability and Purity Grade Comparison Across Aminomethylpiperidine Isomers

(1-Ethylpiperidin-3-yl)methanamine is commercially available from multiple established chemical suppliers including Sigma-Aldrich, Santa Cruz Biotechnology, ChemBridge, and Leyan . Standard purity is 95% or greater . In contrast, the 4-position isomer (CAS 21168-71-8) shows limited availability with higher pricing (e.g., $1021 for 10g from AKSci at 95% purity) , while the 2-position isomer (CAS 37782-46-0) has even fewer commercial sources . The compound is stored at 4°C with protection from light and ships at room temperature .

Commercial Availability Purity Grade Procurement Supply Chain

(1-Ethylpiperidin-3-yl)methanamine: Evidence-Backed Application Scenarios for Scientific Procurement


CNS Drug Discovery: 5-HT6 Receptor Ligand Development

The (1-Ethylpiperidin-3-yl)methanamine scaffold supports development of high-affinity 5-HT6 receptor ligands, with derivatives achieving Ki = 7.30 nM [1]. The compound's LogD(pH 7.4) = -3.33 and PSA = 29.26 Ų suggest favorable CNS drug-likeness parameters [2]. The ethyl N-substituent provides greater lipophilicity than methyl analogs (MW 128.22 g/mol), which is advantageous for blood-brain barrier penetration [3].

Medicinal Chemistry Scaffold Diversification and SAR Studies

The compound serves as a versatile building block for generating diverse compound libraries via reductive amination and other coupling reactions [1]. Its primary amine handle offers broader synthetic scope compared to N-methylated analogs such as 1-(1-Ethylpiperidin-3-yl)-N-methylmethanamine (MW 156.27 g/mol) [2], enabling multi-step syntheses of complex organic molecules for pharmaceutical and agrochemical development [3].

Positional Isomer Studies in Neuropharmacology

The 3-position aminomethyl substitution pattern produces distinct physicochemical properties (LogP = 0.26, PSA = 29.26 Ų) compared to the 4-position isomer (density 0.89 g/cm³, boiling point 189.47°C) [1]. This differential profile supports systematic SAR investigations where spatial orientation of the basic amine center impacts target engagement and pharmacological outcomes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Ethylpiperidin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.